2-[(naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole
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Overview
Description
2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring, a benzodiazole ring, and a pentyl chain, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of naphthalene derivatives with benzodiazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; various solvents and temperatures.
Major Products Formed
Scientific Research Applications
2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[(NAPHTHALEN-1-YLOXY)METHYL]OXIRANE: Shares a similar naphthalene-based structure but differs in its functional groups and reactivity.
2-(NAPHTHALEN-1-YLOXY)-N-PHENYLACETAMIDE: Another naphthalene derivative with distinct biological activities and applications.
Uniqueness
2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE stands out due to its unique combination of a naphthalene ring, benzodiazole ring, and pentyl chain, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C23H24N2O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1-pentylbenzimidazole |
InChI |
InChI=1S/C23H24N2O/c1-2-3-8-16-25-21-14-7-6-13-20(21)24-23(25)17-26-22-15-9-11-18-10-4-5-12-19(18)22/h4-7,9-15H,2-3,8,16-17H2,1H3 |
InChI Key |
GRYASRWYQDNVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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